Synthetic Yield
The synthesis of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol via reduction of an ester precursor with lithium aluminum hydride (LiAlH4) achieves a 99% yield . In contrast, the synthesis of the regioisomeric (1-benzyl-1H-1,2,3-triazol-4-yl)methanol via a copper(I) oxide-catalyzed azide-alkyne cycloaddition (CuAAC) between benzyl azide and propargyl alcohol yields only 69% [1]. This 30 percentage point difference in yield directly translates to improved synthetic efficiency and reduced material costs for the 5-yl isomer.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 99% yield |
| Comparator Or Baseline | (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (CAS 28798-81-4): 69% yield |
| Quantified Difference | 30 percentage points higher |
| Conditions | Target: LiAlH4 in THF, -10°C to RT, 2h; Comparator: Cu2O/C catalyst, Et3N, RT |
Why This Matters
Higher synthetic yield reduces material costs and improves process efficiency for procurement.
- [1] López-Ruiz, H., et al. (2013). Cuprous oxide on charcoal-catalyzed ligand-free, synthesis of 1,4-disubstituted 1,2,3-triazoles via click chemistry. Retrieved from https://quod.lib.umich.edu View Source
